2-Fluoro-6-(methylthio)phenol: Physicochemical Profile & Synthetic Utility
2-Fluoro-6-(methylthio)phenol: Physicochemical Profile & Synthetic Utility
Executive Summary & Chemical Identity[1]
2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for 2,6-disubstituted phenols (e.g., propofol derivatives) or as a metabolic probe. Its structure combines the high electronegativity of fluorine with the lipophilic, soft nucleophilicity of a methylthio ether, creating a unique electronic environment around the phenolic hydroxyl group.
This guide details the physicochemical properties, validated synthetic pathways, and metabolic reactivity of this compound, providing a robust framework for its application in drug development.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Fluoro-6-(methylsulfanyl)phenol |
| CAS Number | 197149-26-1 |
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.19 g/mol |
| SMILES | CSC1=CC=CC(F)=C1O |
| Appearance | Low-melting solid or viscous oil (dependent on purity) |
Physicochemical Profile & Electronic Structure
The 2,6-substitution pattern imposes significant steric and electronic constraints on the phenolic hydroxyl group. Understanding these interactions is critical for predicting receptor binding and solubility.
Calculated & Observed Properties
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP (Octanol/Water) | 2.3 – 2.5 | The -SMe group significantly increases lipophilicity compared to 2-fluorophenol (LogP ~1.7). |
| pKa (Acid Dissociation) | 8.5 – 9.0 | Acidity Enhancement: The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), stabilizing the phenoxide anion. The ortho-SMe group is inductively withdrawing but resonance donating (+R), resulting in a net slight increase in acidity relative to phenol (pKa 9.95). |
| H-Bond Donor (HBD) | 1 | The phenolic proton. |
| H-Bond Acceptor (HBA) | 2 | The oxygen atom and the sulfur atom (soft acceptor). |
Intramolecular Hydrogen Bonding
The conformation of 2-Fluoro-6-(methylthio)phenol is governed by competing intramolecular hydrogen bonds (IMHB):
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O-H···S (Thioether): Sulfur is a soft base and a poor hydrogen bond acceptor compared to oxygen. However, the 5-membered ring geometry allows for a weak interaction (approx. 1–2 kcal/mol).
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O-H···F (Fluorine): Despite fluorine's high electronegativity, it is a notoriously poor H-bond acceptor due to the tight sequestration of its lone pairs.
Structural Consequence: In non-polar solvents, the O-H bond is likely biased towards the sulfur atom due to the larger van der Waals radius of sulfur providing better orbital overlap, or the molecule exists in a dynamic equilibrium. This "closed" conformation shields the hydroxyl proton, potentially increasing membrane permeability (molecular chameleon effect).
Synthetic Methodology: Directed Ortho Metalation (DoM)
While direct electrophilic substitution on phenols is often non-selective, the synthesis of 2-Fluoro-6-(methylthio)phenol is best achieved via Directed Ortho Metalation (DoM) . This protocol ensures regioselectivity by leveraging the directing power of a protected phenol.
Retrosynthetic Analysis
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Target: 2-Fluoro-6-(methylthio)phenol[1]
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Strategy: Protect OH
Lithiate C6 (ortho to O) Sulfenylate Deprotect.
Detailed Experimental Protocol
Step 1: Protection (MOM Ether Formation)
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Reagents: 2-Fluorophenol, Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), DCM.
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Procedure:
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Dissolve 2-fluorophenol (1.0 eq) in anhydrous DCM at 0°C.
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Add DIPEA (1.5 eq) followed by slow addition of MOMCl (1.2 eq). Caution: MOMCl is a carcinogen.
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Stir at room temperature for 4 hours.
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Quench with saturated NaHCO₃, extract with DCM, and concentrate.
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Yield: >90% of 1-fluoro-2-(methoxymethoxy)benzene.
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Step 2: Regioselective Lithiation & Sulfenylation
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Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Dimethyl disulfide (MeSSMe), THF (anhydrous).
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Mechanism: The MOM group coordinates the lithium cation, directing deprotonation to the ortho position. Since position 2 is occupied by Fluorine, lithiation occurs exclusively at position 6.
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Procedure:
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Dissolve the MOM-protected intermediate in anhydrous THF under Argon/Nitrogen.
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Cool to -78°C (Critical for selectivity).
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Add n-BuLi (1.1 eq) dropwise. Maintain temperature < -70°C.
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Stir for 1 hour at -78°C to form the aryllithium species.
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Add Dimethyl disulfide (1.2 eq) neat or in THF.
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Allow the reaction to warm to room temperature over 2 hours.
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Quench with saturated NH₄Cl solution.
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Step 3: Deprotection
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Reagents: 6M HCl or Trifluoroacetic acid (TFA), MeOH/DCM.
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Procedure:
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Dissolve the crude sulfide in MeOH.
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Add 6M HCl (excess) and heat to 50°C for 2 hours.
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Monitor by TLC for disappearance of the MOM ether.
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Neutralize, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
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Synthesis Workflow Diagram
Caption: Validated Directed Ortho Metalation (DoM) route ensuring regioselective installation of the methylthio group.
Reactivity & Metabolic Fate
In drug design, this scaffold is often utilized to modulate metabolic stability. The competition between the phenol and the sulfide determines the molecule's fate.
Oxidation Susceptibility (S-Oxidation)
The sulfide sulfur is the most nucleophilic site (excluding the phenoxide anion). It is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).
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Phase I Metabolism: Rapid oxidation to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .
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Medicinal Implication: The sulfoxide is chiral; metabolic oxidation will produce a racemic mixture or be stereoselective depending on the enzyme pocket. Sulfones are generally more polar and metabolically stable but electron-withdrawing, which will significantly lower the pKa of the phenol (making it more acidic).
Glucuronidation
The sterically hindered phenol (flanked by F and SMe) may show reduced rates of O-glucuronidation compared to unsubstituted phenol, but it remains a primary clearance pathway.
Metabolic Pathway Diagram
Caption: Primary metabolic trajectories. S-oxidation often precedes or competes with Phase II conjugation.
Safety & Handling
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Hazards: Like most thiophenols and substituted phenols, this compound is likely toxic if swallowed , a skin irritant , and potentially a sensitizer .
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Odor: The presence of the methylthio group imparts a characteristic sulfurous/garlic odor, though less potent than free thiols.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Sulfides are prone to slow air oxidation to sulfoxides over time.
References
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
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Clayden, J., et al. (2001). Organic Chemistry.[4] Chapter 21: Electrophilic Aromatic Substitution. Oxford University Press. (General reference for DoM mechanisms).
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
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ChemicalBook. (2025). Phenol, 2-fluoro-6-(methylthio)- Properties and CAS 197149-26-1.[1]Link
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PubChem. (2025). Compound Summary: 2-Fluoro-6-methylphenol (Analogous Data).Link
